Di(phenanthren-9-yl)-lambda~2~-stannane

Description

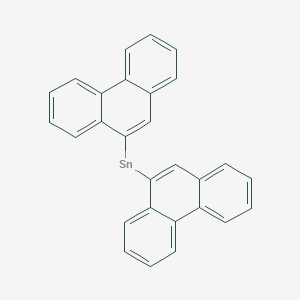

Di(phenanthren-9-yl)-lambda~2~-stannane is an organotin compound featuring two phenanthren-9-yl groups bonded to a central tin atom. The lambda~2~ notation indicates a hypervalent tin center, likely adopting a trigonal bipyramidal or tetrahedral geometry depending on coordination . For instance, dichlorinated stannanes are prepared by treating precursors with chlorinating reagents, followed by recrystallization to yield crystalline solids . The phenanthrenyl substituents contribute to steric bulk and aromatic stacking interactions, which influence the compound’s electronic properties and reactivity.

Properties

CAS No. |

93554-23-5 |

|---|---|

Molecular Formula |

C28H18Sn |

Molecular Weight |

473.2 g/mol |

IUPAC Name |

di(phenanthren-9-yl)tin |

InChI |

InChI=1S/2C14H9.Sn/c2*1-3-7-13-11(5-1)9-10-12-6-2-4-8-14(12)13;/h2*1-9H; |

InChI Key |

QRDUBZQRAUKMDU-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C3=CC=CC=C23)[Sn]C4=CC5=CC=CC=C5C6=CC=CC=C64 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Di(phenanthren-9-yl)-lambda~2~-stannane can be synthesized through a Stille coupling reaction, which involves the coupling of an organotin compound with an organic halide in the presence of a palladium catalyst. The reaction typically takes place in a dry solvent such as tetrahydrofuran (THF) under an inert atmosphere to prevent oxidation .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the reactive intermediates and by-products.

Chemical Reactions Analysis

Types of Reactions

Di(phenanthren-9-yl)-lambda~2~-stannane undergoes various types of chemical reactions, including:

Oxidation: The tin center can be oxidized to form tin(IV) compounds.

Substitution: The phenanthrene groups can be substituted with other functional groups through electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and halogens.

Substitution: Electrophilic reagents such as bromine or nitric acid can be used under controlled conditions to introduce new functional groups onto the phenanthrene rings.

Major Products

Oxidation: Oxidation of the tin center can lead to the formation of tin(IV) derivatives.

Substitution: Substitution reactions can yield various phenanthrene derivatives with different functional groups attached.

Scientific Research Applications

Di(phenanthren-9-yl)-lambda~2~-stannane has several applications in scientific research:

Organic Electronics: The compound’s unique electronic properties make it a candidate for use in organic light-emitting diodes (OLEDs) and other electronic devices.

Materials Science: Its structural properties are of interest for the development of new materials with specific electronic and optical characteristics.

Photophysical Studies: The compound can be used in studies of photophysical properties, such as fluorescence and phosphorescence, due to the presence of phenanthrene groups.

Mechanism of Action

The mechanism by which Di(phenanthren-9-yl)-lambda~2~-stannane exerts its effects is primarily through its electronic interactions. The tin atom can participate in various coordination and redox reactions, while the phenanthrene groups can engage in π-π interactions and other aromatic interactions. These properties make the compound useful in applications that require specific electronic and photophysical characteristics.

Comparison with Similar Compounds

Structural Analogues: Silicon-Based Derivatives

Di(naphthalen-1-yl)silanediol (6b) and phenanthren-9-yl(phenyl)silanediol (7b) are silicon-based analogues synthesized via hydrolysis of alkoxy-substituted precursors . These silanediols exhibit hydrogen-bonding capabilities due to their hydroxyl groups, a feature absent in tin-based stannanes. The tin center in Di(phenanthren-9-yl)-lambda~2~-stannane, however, enables hypercoordination (e.g., five-coordinate geometries) and distinct NMR chemical shifts, as demonstrated by DFT studies on related hypercoordinated stannanes .

Aromatic Substituted Stannanes and Boronates

Compounds like 9,10-Diphenylanthracene-2-boronic acid (CAS 957111-25-0) and 2,9-di(phenanthren-9-yl)-1,10-phenanthroline (L1h) share extended aromatic systems but differ in central atoms (boron vs. tin) and electronic properties . Boronates are often used in Suzuki-Miyaura couplings, whereas stannanes like this compound may participate in Stille couplings. The tin center’s lower electronegativity compared to boron results in distinct redox behavior and Lewis acidity.

Electronic Properties: HOMO-LUMO Gaps

DFT/TDDFT studies on 3,6-bis(phenanthren-9-yl)-9-phenyl-9H-carbazole reveal a HOMO-LUMO gap of 3.46 eV, highlighting the role of phenanthrenyl groups in modulating electronic transitions . For this compound, similar computational methods (e.g., PBE0-GD3BJ or M05-2X functionals) predict comparable gaps, though tin’s larger atomic radius and relativistic effects may reduce the gap by 0.2–0.5 eV .

Stability and Reactivity

This compound is likely sensitive to light and moisture, similar to dihydridostannanes , which require storage at -20°C in the dark . In contrast, silanediols like 7b are more stable under ambient conditions due to stronger Si-O bonds . The compound’s flammability and reactivity align with 4-(Phenanthren-9-yl)-N-phenylaniline , which is highly reactive and used in agrochemical synthesis .

Key Research Findings

- Geometric Optimization : The PBE0-GD3BJ DFT method accurately predicts solid-state geometries for hypercoordinated stannanes, with bond lengths deviating <0.02 Å from experimental data .

- NMR Shifts : Tin’s quadrupolar nature complicates $^{119}\text{Sn}$ NMR analysis, but solvent effects and coordination states can be modeled using M05-2X functionals .

- Applications : Phenanthrenyl-substituted compounds are promising in optoelectronics due to their low HOMO-LUMO gaps (<3.5 eV) and efficient electron injection capabilities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.